4-Ethoxy-7-methylbenzo[d]thiazol-2-amine
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Overview
Description
4-Ethoxy-7-methylbenzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-7-methylbenzo[d]thiazol-2-amine typically involves the reaction of 4-ethoxy-7-methylbenzothiazole with an amine source. One common method includes the use of 2-amino-4-ethoxy-7-methylbenzothiazole as a starting material, which is then subjected to various reaction conditions to introduce the amine group at the 2nd position .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as refluxing, distillation, and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-7-methylbenzo[d]thiazol-2-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the benzothiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzothiazole derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
4-Ethoxy-7-methylbenzo[d]thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethoxy-7-methylbenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzo[d]thiazol-2-amine: Similar structure but lacks the ethoxy group.
2-Amino-4-methylbenzothiazole: Another derivative with different substitution patterns.
Benzothiazole: The parent compound without any substitutions.
Uniqueness
4-Ethoxy-7-methylbenzo[d]thiazol-2-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both ethoxy and methyl groups on the benzothiazole ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H12N2OS |
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Molecular Weight |
208.28 g/mol |
IUPAC Name |
4-ethoxy-7-methyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C10H12N2OS/c1-3-13-7-5-4-6(2)9-8(7)12-10(11)14-9/h4-5H,3H2,1-2H3,(H2,11,12) |
InChI Key |
HXXHRGLTHKVHDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)C)SC(=N2)N |
Origin of Product |
United States |
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